

Application of Keto-itraconazole as a reference standard in analytical chemistry.

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Compound of Interest

Compound Name: Keto-itraconazole

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Application of Keto-itraconazole as a Reference Standard in Analytical Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Keto-itraconazole is one of the three primary metabolites of the broad-spectrum antifungal agent, Itraconazole, alongside hydroxy-itraconazole and N-desalkyl-itraconazole.[1][2] Itraconazole is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] This metabolic process involves the hydroxylation of itraconazole to hydroxy-itraconazole, which is subsequently oxidized to **keto-itraconazole**. [1][4] As a significant metabolite, the accurate quantification of **Keto-itraconazole** is crucial in pharmacokinetic, pharmacodynamic, and drug-drug interaction studies to fully understand the disposition and potential effects of Itraconazole in vivo. The use of a well-characterized **Keto-itraconazole** reference standard is essential for the development and validation of robust analytical methods for its quantification in biological matrices.

These application notes provide a detailed protocol for the use of **Keto-itraconazole** as a reference standard in the simultaneous analysis of Itraconazole and its major metabolites in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Physicochemical Properties of Keto-itraconazole Reference Standard

A summary of the key physicochemical properties of **Keto-itraconazole** is presented in the table below.

| Property | Value | Reference |
|------------------|---|-----------|
| Chemical Formula | C ₃₅ H ₃₆ Cl ₂ N ₈ O ₅ | [5][6] |
| CAS Number | 112560-33-5 | [5][6] |
| Molecular Weight | 719.62 g/mol | [6] |

II. Analytical Method: Simultaneous Quantification of Itraconazole and its Metabolites by LC-MS/MS

The following protocol is adapted from a validated method for the simultaneous determination of itraconazole, hydroxy-itraconazole, **keto-itraconazole**, and N-desalkyl itraconazole in human plasma.[7]

Experimental Workflow

The overall workflow for the analysis is depicted in the diagram below.



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Diagram 1: Analytical workflow for the quantification of **Keto-itraconazole**.

Reagents and Materials

- **Keto-itraconazole** reference standard
- Itraconazole, Hydroxy-itraconazole, and N-desalkyl-itraconazole reference standards
- Itraconazole-d9 (Internal Standard)
- Acetonitrile (HPLC grade)
- Ammonium acetate (LC-MS grade)
- Human plasma (drug-free)
- Ultrapure water

Instrumentation

- Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
- Analytical column: Octadecyl silane (ODS) column (e.g., TSKgel ODS-100V, 3 μ m, 75 x 2.0 mm I.D.).[7]

Standard Solution Preparation

Prepare stock solutions of **Keto-itraconazole** and other analytes in a suitable organic solvent (e.g., methanol or acetonitrile). Prepare working standard solutions by serial dilution of the stock solutions. Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of the working standards into drug-free human plasma.

Sample Preparation Protocol

- To 100 μ L of plasma sample (calibration standard, QC, or unknown sample), add 100 μ L of internal standard solution (Itraconazole-d9, 500 ng/mL).[7]
- Add 400 μ L of acetonitrile for protein precipitation.[7]
- Vortex mix and sonicate the samples.
- Centrifuge at 18,000 x g for 20 minutes at 4°C.[7]

- Transfer 450 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 150 µL of the mobile phase.[\[7\]](#)

LC-MS/MS Parameters

The following table summarizes the chromatographic and mass spectrometric conditions.

| Parameter | Condition | Reference |
|--|--|---------------------|
| Chromatography | | |
| Column | TSKgel ODS-100V (3 µm, 75 x 2.0 mm I.D.) | [7] |
| Mobile Phase | Acetonitrile : 5 mM Ammonium acetate (pH 6.0) (57:43, v/v) | [7] |
| Flow Rate | 0.2 mL/min | [7] |
| Column Temperature | 40°C | [7] |
| Injection Volume | 2 µL | [7] |
| Mass Spectrometry | | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [7] |
| MRM Transition (Keto-itraconazole) | 719.10 -> 406.10 | [7] |
| MRM Transition (Itraconazole) | 706.05 -> 393.05 | [7] |
| MRM Transition (Hydroxy-itraconazole) | 721.15 -> 408.15 | [7] |
| MRM Transition (N-desalkyl-itraconazole) | 649.10 -> 376.15 | [7] |
| MRM Transition (Itraconazole-d9, IS) | 714.25 -> 401.15 | [7] |

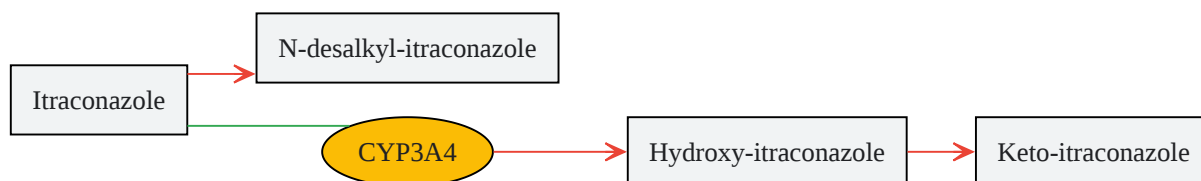
Method Validation Parameters

The use of **Keto-itraconazole** as a reference standard allows for the validation of the analytical method according to regulatory guidelines. Key validation parameters are summarized below.

| Parameter | Result | Reference |
|------------------------------------|-----------------|-----------|
| Linearity Range | | |
| Keto-itraconazole | 1 - 100 ng/mL | [7] |
| Itraconazole | 15 - 1500 ng/mL | [7] |
| Hydroxy-itraconazole | 15 - 1500 ng/mL | [7] |
| N-desalkyl-itraconazole | 1 - 100 ng/mL | [7] |
| Precision (Intra- and Inter-assay) | < 4.4% | [7] |
| Accuracy (Intra- and Inter-assay) | 94.1 - 106.7% | [7] |
| Recovery | 90.1 - 102.2% | [7] |
| Matrix Effect | 99.1 - 102.7% | [7] |

III. Itraconazole Metabolism Pathway

The metabolic conversion of Itraconazole to its primary metabolites, including **Keto-itraconazole**, is mediated by the CYP3A4 enzyme.



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Diagram 2: Metabolic pathway of Itraconazole.

Conclusion

Keto-itraconazole serves as an indispensable reference standard for the accurate and precise quantification of this key metabolite in biological matrices. The detailed LC-MS/MS protocol provided herein, utilizing a **Keto-itraconazole** reference standard, enables researchers to conduct thorough pharmacokinetic and metabolic studies of Itraconazole. The use of a well-characterized reference material is fundamental to ensuring the reliability and reproducibility of analytical data in drug development and clinical research.

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